2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
This compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4. This significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Scientific Research Applications
Optical Sensors and Biological Applications
Compounds containing pyrimidine derivatives are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensors with various biological and medicinal applications. These derivatives demonstrate a range of biological and medicinal utilities, including acting as recognition units in the synthesis of optical sensors (Jindal & Kaur, 2021).
Antibacterial Activity
The triazole and triazolo-pyrimidine hybrids exhibit promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds are potential inhibitors of critical bacterial enzymes and proteins, highlighting their role in developing novel anti-S. aureus agents (Li & Zhang, 2021).
Anti-Inflammatory and Anticancer Properties
Triazole derivatives, including those with triazolo-pyrimidine structures, have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These compounds are considered important for preparing new drugs with diverse biological activities, pointing towards their potential in addressing inflammatory conditions and cancer (Ferreira et al., 2013).
Electroluminescent Materials
Compounds incorporating pyrimidine and triazole units are instrumental in creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their favorable electroluminescent properties (Lipunova et al., 2018).
Proton-Conducting Membranes
Proton-conducting membranes based on 1,2,4-triazole and its derivatives, including triazolo-pyrimidines, are significant for the development of fuel cell technologies. These materials offer high thermal stability, electrochemical stability, and high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for advanced energy applications (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
properties
IUPAC Name |
2-pyrrol-1-yl-7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-2-10-19(9-1)15-17-14-16-8-7-12(20(14)18-15)5-6-13-4-3-11-21-13/h1-11H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEHFSFGICRDMU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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